molecular formula C11H10ClN B11904637 2-(Chloromethyl)-3-methylquinoline

2-(Chloromethyl)-3-methylquinoline

Cat. No.: B11904637
M. Wt: 191.65 g/mol
InChI Key: WTSUATLBLAAEMS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring with a chloromethyl group at the 2-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methylquinoline typically involves the chloromethylation of 3-methylquinoline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of 3-methylquinoline.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding quinoline carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-(aminomethyl)-3-methylquinoline or 2-(thiocyanatomethyl)-3-methylquinoline.

    Oxidation: Formation of 3-methylquinoline-2-carboxylic acid.

    Reduction: Formation of 1,2,3,4-tetrahydro-3-methylquinoline.

Scientific Research Applications

2-(Chloromethyl)-3-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)quinoline: Lacks the methyl group at the 3-position, making it less sterically hindered.

    3-Methylquinoline: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    2-(Chloromethyl)-4-methylquinoline: Similar structure but with the methyl group at the 4-position, affecting its electronic properties.

Uniqueness

2-(Chloromethyl)-3-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(chloromethyl)-3-methylquinoline

InChI

InChI=1S/C11H10ClN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3

InChI Key

WTSUATLBLAAEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CCl

Origin of Product

United States

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